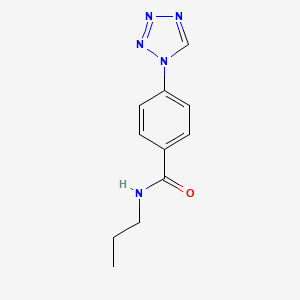

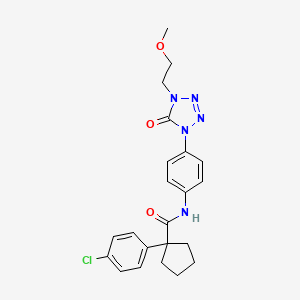

N-propyl-4-(1H-tetrazol-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-propyl-4-(1H-tetrazol-1-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as tetrazoles . Tetrazoles are compounds containing a ring of four nitrogen atoms and one carbon atom .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis

Tetrazoles are five-membered aza compounds with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction .Applications De Recherche Scientifique

Chemical Synthesis and Material Science

N-propyl-4-(1H-tetrazol-1-yl)benzamide is involved in the development of novel chemical synthesis methods and materials. A study detailed the TEMPO-catalyzed electrochemical C–H thiolation, demonstrating a metal- and reagent-free method for the synthesis of benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides. This process underlines the importance of such compounds in synthesizing complex molecules relevant in pharmaceuticals and organic materials (Qian et al., 2017). Additionally, benzamide derivatives, including structures similar to N-propyl-4-(1H-tetrazol-1-yl)benzamide, have been explored for their corrosion inhibitory effects on mild steel in acidic environments, showcasing the compound's potential in materials science for protecting metals against corrosion (Elbakri et al., 2013).

Pharmacological Research

In pharmacological research, derivatives of N-propyl-4-(1H-tetrazol-1-yl)benzamide have been evaluated for their potential as antiallergic agents, revealing promising results in rat models for passive cutaneous anaphylaxis. Such studies aim to determine the effects of various substituents on the core structure's antiallergic activity, indicating the compound's utility in developing new treatments for allergic diseases (Honma et al., 1983).

Antimicrobial and Anticancer Research

N-propyl-4-(1H-tetrazol-1-yl)benzamide and its derivatives have been synthesized and characterized for their antimicrobial and anticancer activities. These compounds exhibit marked sedative action, anti-inflammatory activity, and selective cytotoxic effects against tumor cell lines, demonstrating their potential in treating various diseases. Such research underscores the compound's versatility and importance in developing new therapeutics (Zablotskaya et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds such as 4-(1h-1,2,3-triazol-1-yl)benzamides have been reported to inhibit heat shock protein 90 (hsp90), a promising anticancer drug target .

Mode of Action

Based on the mode of action of similar compounds, it can be hypothesized that it may interact with its targets through hydrogen bond and hydrophobic interactions .

Biochemical Pathways

Compounds that inhibit hsp90, like some 4-(1h-1,2,3-triazol-1-yl)benzamides, can affect multiple pathways due to the diverse set of client proteins that hsp90 chaperones .

Pharmacokinetics

Tetrazole derivatives are known to offer a more appreciative pharmacokinetic profile and play the role of a metabolically stable substitute for the carboxylic acid functional group .

Result of Action

Similar compounds have shown significant binding affinity to their targets and potent anti-proliferative activities .

Safety and Hazards

Orientations Futures

Tetrazoles have a suitable position in the modern pharmaceutical fields . They display various biological activities and are broadly employed in clinical practice . The medicinal chemistry and drug discovery field has witnessed a steep increase in the number of patents and publications . Diverse substituted Tetrazoles are being studied to understand their chemistry as well as biological and pharmacological activities .

Propriétés

IUPAC Name |

N-propyl-4-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-2-7-12-11(17)9-3-5-10(6-4-9)16-8-13-14-15-16/h3-6,8H,2,7H2,1H3,(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAVMDRNRWCSCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-propyl-4-(1H-tetrazol-1-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2452180.png)

![9-benzyl-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2452181.png)

![4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2452185.png)

![2-Chloro-5-[3-(pentyloxy)azetidine-1-carbonyl]pyridine](/img/structure/B2452190.png)

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2452194.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate](/img/structure/B2452197.png)

![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2452198.png)

![2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2452200.png)

![N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide](/img/structure/B2452201.png)

![5-(benzyloxy)-3H-spiro[1-benzofuran-2,1'-cyclopropane]-3-one](/img/structure/B2452202.png)